Cas no 1286720-07-7 (N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide)

N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide
- AKOS024524564
- VU0525581-1
- 1286720-07-7
- F5857-5829
-
- Inchi: 1S/C20H21NO3/c1-20(23,13-10-11-13)12-21-19(22)18-14-6-2-4-8-16(14)24-17-9-5-3-7-15(17)18/h2-9,13,18,23H,10-12H2,1H3,(H,21,22)
- InChI Key: ZCTCYGQUPWUWLL-UHFFFAOYSA-N
- SMILES: C1(C(NCC(C2CC2)(O)C)=O)C2=C(C=CC=C2)OC2=C1C=CC=C2
Computed Properties
- Exact Mass: 323.15214353g/mol
- Monoisotopic Mass: 323.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 58.6Ų
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-5829-1mg |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide |
1286720-07-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5857-5829-10μmol |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide |
1286720-07-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-5829-3mg |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide |
1286720-07-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-5829-25mg |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide |
1286720-07-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5857-5829-5mg |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide |
1286720-07-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-5829-20μmol |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide |
1286720-07-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-5829-10mg |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide |
1286720-07-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-5829-15mg |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide |
1286720-07-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5857-5829-2mg |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide |
1286720-07-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5857-5829-20mg |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide |
1286720-07-7 | 20mg |
$99.0 | 2023-09-09 |
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide Related Literature
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
Additional information on N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide
Introduction to N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide (CAS No. 1286720-07-7)
N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide, a compound with the chemical identifier CAS No. 1286720-07-7, is a sophisticated molecule that has garnered significant attention in the field of pharmaceutical research and development. This xanthene derivative exhibits a unique structural framework, characterized by a cyclopropyl group and a hydroxyl-substituted propyl chain, which contribute to its distinctive chemical properties and potential biological activities.
The structural motif of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide positions it as a candidate for further exploration in medicinal chemistry. The presence of both hydrophobic and hydrophilic substituents in its molecular structure suggests that it may interact with biological targets in a manner that is both selective and potent. This balance of properties makes it an intriguing subject for researchers aiming to develop novel therapeutic agents.
In recent years, there has been growing interest in xanthene derivatives due to their diverse range of biological activities. Xanthenes are a class of heterocyclic compounds that have been shown to possess properties such as fluorescence, antiviral, and anticancer effects. Among these derivatives, those incorporating functional groups like cyclopropyl and hydroxyl moieties have shown particular promise in preclinical studies.
The cyclopropyl group is known for its stability and rigidity, which can enhance the binding affinity of a molecule to its target. Additionally, the hydroxyl-substituted propyl chain introduces polarity and potential hydrogen bonding capabilities, further influencing the compound's interactions with biological systems. These features collectively contribute to the unique pharmacological profile of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide.
Recent research has highlighted the potential of this compound in various therapeutic contexts. For instance, studies have suggested that xanthene derivatives may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The structural features of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide make it a promising candidate for further investigation in this area.
Moreover, the compound's fluorescence properties have been explored in the context of bioimaging and diagnostic applications. Xanthenes are known for their strong fluorescence emissions, which can be harnessed for visualizing biological processes in real-time. The specific spectral characteristics of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide could make it useful for developing new imaging agents that offer high sensitivity and specificity.
In terms of synthetic chemistry, the preparation of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide involves multi-step reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the xanthene core, followed by functionalization with the cyclopropyl and hydroxyl-substituted propyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
The pharmacokinetic properties of this compound are also of great interest. Researchers are investigating how the structural features influence its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for determining the compound's potential as a drug candidate and for optimizing its formulation.
Preclinical studies have begun to shed light on the safety and efficacy of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide. Initial results suggest that it exhibits moderate solubility in water and oil, which could be advantageous for formulation into various dosage forms. Additionally, preliminary toxicity studies indicate that the compound is well-tolerated at moderate doses, although further investigations are needed to fully assess its safety profile.
The future directions for research on this compound are multifaceted. One area of focus is to explore its potential as an intermediate in the synthesis of more complex drug molecules. The unique structural features of N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide could inspire new synthetic strategies that lead to novel therapeutic agents with improved efficacy and reduced side effects.
Another exciting avenue is to investigate its applications in nanomedicine. The ability to functionalize xanthene derivatives with targeting ligands could enable their use as delivery vehicles for therapeutic agents. This approach could enhance drug delivery precision and improve treatment outcomes.
In conclusion, N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide (CAS No. 1286720-07-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities, make it an attractive candidate for further development. As research continues to uncover new applications and optimize its synthesis, this molecule is poised to play a vital role in advancing therapeutic strategies across multiple disciplines.
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